molecular formula C12H7N3O3S B7885710 7-oxo-2-phenyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylic acid

7-oxo-2-phenyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylic acid

Cat. No.: B7885710
M. Wt: 273.27 g/mol
InChI Key: RDPJZZHLDQXABG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxo-2-phenyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1,3,4-thiadiazole with ethyl acetoacetate and aromatic aldehydes in the presence of a catalyst such as p-toluene sulfonic acid (PTSA) in acetonitrile . This reaction typically proceeds under mild conditions and yields the desired product with high regioselectivity.

Another method involves the use of microwave-assisted multi-component reactions, where aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles are reacted in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free conditions . This green synthetic approach offers advantages such as reduced reaction times, high atom economy, and minimal environmental impact.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can further optimize industrial production.

Chemical Reactions Analysis

Types of Reactions

7-oxo-2-phenyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiadiazolo[3,2-a]pyrimidine derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiadiazolo[3,2-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolo[3,2-a]pyrimidine derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-oxo-2-phenyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylic acid stands out due to its unique combination of a thiadiazole ring fused with a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

7-oxo-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-9-6-8(11(17)18)15-12(13-9)19-10(14-15)7-4-2-1-3-5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPJZZHLDQXABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC(=O)N=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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